![molecular formula C16H18ClNO B14667450 Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- CAS No. 51448-90-9](/img/structure/B14667450.png)
Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- is an organic compound with a complex structure that includes a benzene ring, a methanol group, a chlorine atom, and an ethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- typically involves multiple steps, starting with the preparation of the benzene ring substituted with chlorine and methanol groups. The ethylamino group is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or convert the methanol group to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group results in a carboxylic acid, while nucleophilic substitution of the chlorine atom can yield various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenemethanol, 4-chloro-α-methyl-
- Benzenemethanol, 2-chloro-
- Benzenemethanol, 4-chloro-α-methylbenzyl alcohol
Uniqueness
Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the benzene ring.
Eigenschaften
CAS-Nummer |
51448-90-9 |
|---|---|
Molekularformel |
C16H18ClNO |
Molekulargewicht |
275.77 g/mol |
IUPAC-Name |
[4-chloro-2-[ethylamino(phenyl)methyl]phenyl]methanol |
InChI |
InChI=1S/C16H18ClNO/c1-2-18-16(12-6-4-3-5-7-12)15-10-14(17)9-8-13(15)11-19/h3-10,16,18-19H,2,11H2,1H3 |
InChI-Schlüssel |
QUJKPELOXQPJND-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



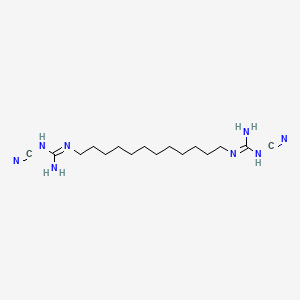
![N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine](/img/structure/B14667377.png)
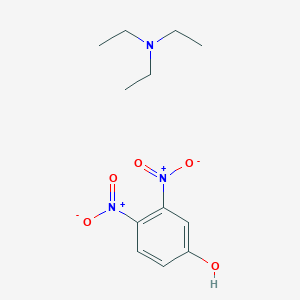
![[1]Benzoselenopheno[3,2-b]thiophene](/img/structure/B14667387.png)
![2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14667393.png)
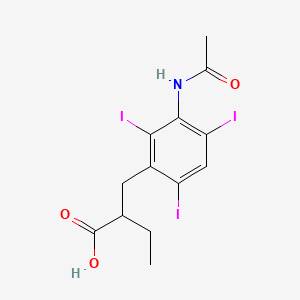
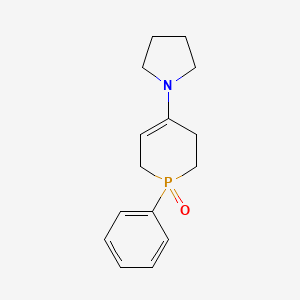

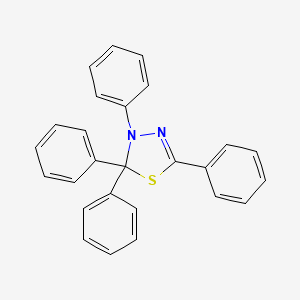
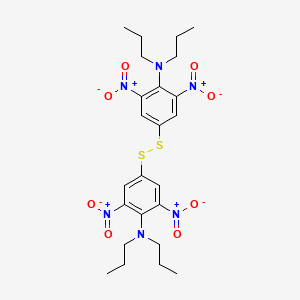

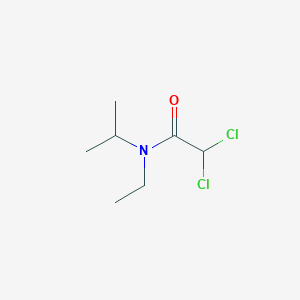
![6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14667443.png)
